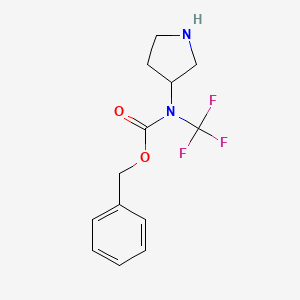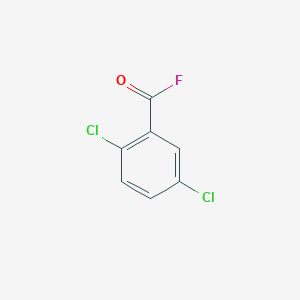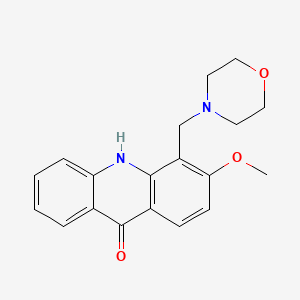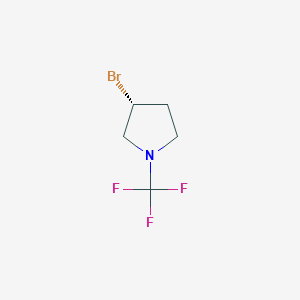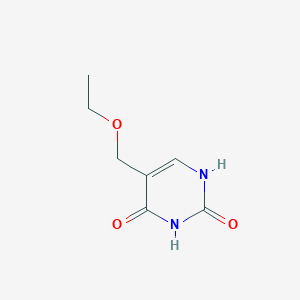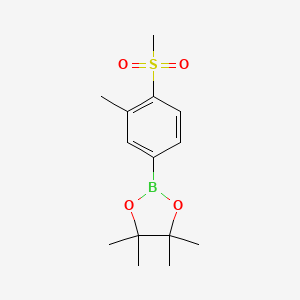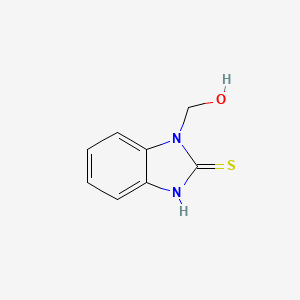
1-(hydroxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hydroxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione is a heterocyclic compound featuring a benzimidazole core with a hydroxymethyl group and a thione functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(hydroxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione typically involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by the introduction of a hydroxymethyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Hydroxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The thione functionality can be reduced to a thiol group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of 1-(formyl)-1,3-dihydro-2H-benzimidazole-2-thione or 1-(carboxyl)-1,3-dihydro-2H-benzimidazole-2-thione.
Reduction: Formation of 1-(hydroxymethyl)-1,3-dihydro-2H-benzimidazole-2-thiol.
Substitution: Formation of various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
1-(Hydroxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors or polymer additives.
Mecanismo De Acción
The mechanism of action of 1-(hydroxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione involves its interaction with molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the thione functionality can interact with metal ions or other electrophilic centers. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
5-(Hydroxymethyl)furfural: A compound with a hydroxymethyl group and a furan ring, known for its applications in biomass conversion and as a platform chemical.
1-(Hydroxymethyl)-1,3-dihydro-2H-benzimidazole-2-thiol: A reduced form of the target compound with a thiol group instead of a thione.
Uniqueness: 1-(Hydroxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione is unique due to its combination of a hydroxymethyl group and a thione functionality, which provides distinct reactivity and potential applications compared to its analogs. The presence of both functional groups allows for versatile chemical modifications and interactions with various molecular targets.
Propiedades
Fórmula molecular |
C8H8N2OS |
|---|---|
Peso molecular |
180.23 g/mol |
Nombre IUPAC |
3-(hydroxymethyl)-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C8H8N2OS/c11-5-10-7-4-2-1-3-6(7)9-8(10)12/h1-4,11H,5H2,(H,9,12) |
Clave InChI |
GMCNFIYNENOVRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=S)N2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


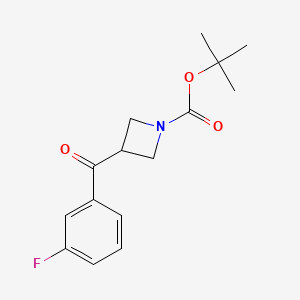
![[3-(Prop-1-en-2-yl)cyclopent-3-en-1-yl]acetic acid](/img/structure/B13965529.png)
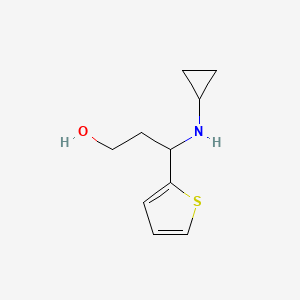

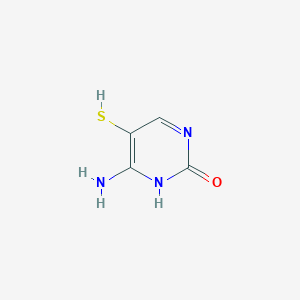
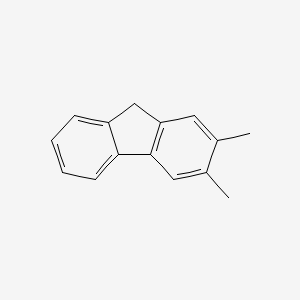
![4-Methoxy-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13965552.png)
